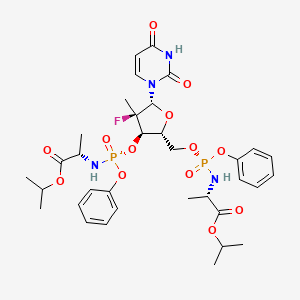

Sofosbuvir impurity F

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H45FN4O13P2/c1-21(2)47-30(41)23(5)37-53(44,50-25-14-10-8-11-15-25)46-20-27-29(34(7,35)32(49-27)39-19-18-28(40)36-33(39)43)52-54(45,51-26-16-12-9-13-17-26)38-24(6)31(42)48-22(3)4/h8-19,21-24,27,29,32H,20H2,1-7H3,(H,37,44)(H,38,45)(H,36,40,43)/t23-,24-,27+,29+,32+,34+,53-,54+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVORGVRHMQFKTN-MAQFKCRKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)OP(=O)(NC(C)C(=O)OC(C)C)OC3=CC=CC=C3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O[P@@](=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H45FN4O13P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

798.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Structure of Sofosbuvir Impurity F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure and properties of Sofosbuvir Impurity F, a known related substance of the direct-acting antiviral agent Sofosbuvir. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control, synthesis, and analysis of Sofosbuvir.

Chemical Identity and Structure

This compound is chemically identified as Sofosbuvir 3′,5′-Bis-(S)-phosphate . It is a diastereomer of Sofosbuvir, meaning it shares the same molecular formula and connectivity of atoms but differs in the three-dimensional arrangement at one or more stereocenters.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| Chemical Name | Sofosbuvir 3′,5′-Bis-(S)-phosphate |

| CAS Number | 1337482-17-3 |

| Molecular Formula | C₃₄H₄₅FN₄O₁₃P₂ |

| Molecular Weight | 798.69 g/mol |

| SMILES | CC(C)OC(=O)--INVALID-LINK--N--INVALID-LINK--(OC[C@H]1O--INVALID-LINK----INVALID-LINK--(F)[C@@H]1O--INVALID-LINK--(N--INVALID-LINK--C(=O)OC(C)C)Oc1ccccc1)Oc1ccccc1 |

The structural relationship between Sofosbuvir and Impurity F lies in the stereochemistry of the phosphorus atom in the phosphoramidate (B1195095) moiety.

Caption: Logical relationship between Sofosbuvir and Impurity F.

Physicochemical and Spectroscopic Data

While specific experimental spectroscopic data for this compound is not widely available in the public domain, the following table summarizes the expected and reported data based on its known structure and information from commercial suppliers of analytical standards.

Table 2: Physicochemical and Expected Spectroscopic Data of this compound

| Property / Technique | Data |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and Methanol |

| ¹H NMR | Spectral data would be complex, showing characteristic signals for the nucleoside, amino acid, and phenyl moieties. Key differences compared to Sofosbuvir would be observed in the chemical shifts of protons adjacent to the chiral phosphorus center. |

| ¹³C NMR | Expected to show all 34 carbon signals corresponding to the structure. Subtle shifts in carbons near the phosphorus atom would differentiate it from Sofosbuvir. |

| ³¹P NMR | A distinct signal for the phosphorus atom, with a chemical shift different from that of the Sp-diastereomer (Sofosbuvir), would be expected. |

| Mass Spectrometry (MS) | Expected [M+H]⁺ ion at m/z 799.25, corresponding to the molecular formula C₃₄H₄₅FN₄O₁₃P₂. |

Experimental Protocols

Detailed experimental protocols for the specific synthesis or isolation of this compound are not readily found in peer-reviewed literature. However, based on the general synthesis of Sofosbuvir and its diastereomers, the following outlines a plausible synthetic approach and a representative analytical method for its identification.

General Synthetic Pathway for Sofosbuvir Diastereomers

The synthesis of Sofosbuvir involves the coupling of a protected nucleoside with a phosphoramidate reagent. This reaction typically produces a mixture of diastereomers at the phosphorus center, which are then separated.

Caption: General synthetic workflow for Sofosbuvir and its diastereomers.

Methodology:

-

Phosphoramidate Reagent Synthesis: The chiral phosphoramidate reagent is synthesized by reacting phenyl dichlorophosphate (B8581778) with L-alanine isopropyl ester, followed by reaction with a suitable leaving group, such as p-nitrophenol.

-

Coupling Reaction: The protected 2'-deoxy-2'-fluoro-2'-C-methyluridine is reacted with the phosphoramidate reagent in the presence of a suitable coupling agent, often a Grignard reagent like tert-butylmagnesium chloride, in an aprotic solvent at low temperatures.

-

Diastereomer Separation: The resulting diastereomeric mixture of Sofosbuvir and Impurity F is then separated using chiral chromatography, such as Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Representative Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for the separation and quantification of Sofosbuvir from its impurities, including Impurity F. While a specific validated method for Impurity F is not publicly detailed, the following protocol is representative of methods used for Sofosbuvir and its related substances.

Table 3: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). |

| Flow Rate | Typically 1.0 mL/min. |

| Detection | UV detection at approximately 260 nm. |

| Column Temperature | Ambient or controlled (e.g., 30 °C). |

| Injection Volume | 10-20 µL. |

Experimental Workflow for HPLC Analysis:

Caption: Experimental workflow for the HPLC analysis of Sofosbuvir and its impurities.

Conclusion

This compound, or Sofosbuvir 3′,5′-Bis-(S)-phosphate, is a critical process-related impurity in the synthesis of Sofosbuvir. Its control and monitoring are essential for ensuring the quality, safety, and efficacy of the final drug product. This guide provides a foundational understanding of its chemical structure and properties. For definitive identification and quantification, it is recommended to use a well-characterized reference standard of this compound in conjunction with a validated, high-resolution analytical method. Further research and publication of detailed spectroscopic and synthetic data would be highly beneficial to the scientific community.

Unraveling the Synthesis of Sofosbuvir Impurity F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis pathway for Sofosbuvir impurity F, a known related substance of the direct-acting antiviral agent Sofosbuvir. Understanding the formation of such impurities is critical for the development of robust manufacturing processes and ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

Unveiling the Identity of this compound

This compound is chemically identified as Sofosbuvir 3',5'-Bis-O-Phosphoramidate. This structure suggests a dimeric linkage involving two Sofosbuvir-related molecules connected via a phosphoramidate (B1195095) bond. Key identifying information for this impurity is summarized in the table below.

| Parameter | Value |

| Chemical Name | Sofosbuvir 3',5'-Bis-O-Phosphoramidate |

| CAS Number | 1337482-17-3 |

| Molecular Formula | C34H45FN4O13P2 |

| Molecular Weight | 798.69 g/mol |

A Six-Step Synthesis Pathway to this compound

A patented six-step synthesis method provides a viable route to obtain this compound with a high degree of purity, reportedly exceeding 99%.[1] This pathway, while not explicitly stated to produce "Impurity F" in the patent, describes the synthesis of a significant Sofosbuvir impurity. The following sections detail the experimental protocols for each step of this synthesis.

Experimental Protocols

The following methodologies are based on the procedures outlined in patent CN114539337A.[1]

Step 1: Synthesis of Intermediate II

-

Reaction: Intermediate I is reacted with a suitable base to yield Intermediate II.

-

Reagents and Conditions:

-

Base: Triethylamine (B128534) is used as the base.

-

Molar Ratio: The molar ratio of Intermediate I to triethylamine is in the range of 1:3 to 1:5.

-

Reaction Time: The reaction is carried out for a period of 10 to 16 hours.

-

Step 2: Synthesis of Intermediate III

-

Reaction: Intermediate II undergoes a reaction with an acid to form Intermediate III.

-

Reagents and Conditions:

-

Acid: Acetic acid is the preferred acid for this step.

-

Molar Ratio: The molar ratio of Intermediate II to acetic acid is between 1:2 and 1:4.

-

Reaction Time: The reaction duration is 1 to 10 hours.

-

Step 3: Synthesis of Intermediate IV

-

Reaction: Intermediate III is treated with a base to produce Intermediate IV.

-

Reagents and Conditions:

-

Base: Potassium tert-butoxide is utilized as the base.

-

Molar Ratio: The molar ratio of Intermediate III to potassium tert-butoxide is in the range of 1:3 to 1:5.

-

Reaction Time: The reaction is conducted for 8 to 16 hours.

-

Step 4: Synthesis of Intermediate V

-

Reaction: Intermediate IV is reacted with benzoyl chloride in the presence of a base to yield Intermediate V.

-

Reagents and Conditions:

-

Base: Triethylamine is used as the base.

-

Reagents: Benzoyl chloride is the acylating agent.

-

Molar Ratios:

-

Intermediate IV to triethylamine: 1:2 to 1:5.

-

Intermediate IV to benzoyl chloride: 1:2 to 1:4.

-

-

Reaction Time: The reaction time is between 8 and 16 hours.

-

Step 5: Synthesis of Intermediate VI

-

Reaction: This step involves the reaction of Intermediate V under specific conditions to form Intermediate VI. The patent claims do not provide specific details on the reagents for this step, suggesting a possible rearrangement or deprotection.

Step 6: Synthesis of Sofosbuvir Impurity

-

Reaction: The final step involves the conversion of Intermediate VI to the target Sofosbuvir impurity in the presence of a base.

-

Reagents and Conditions:

-

Base: Potassium carbonate is the preferred base.

-

Molar Ratio: The molar ratio of Intermediate VI to potassium carbonate is in the range of 1:3 to 1:6.

-

Reaction Time: The reaction is carried out for a duration of 8 to 14 hours.

-

Summary of Reaction Conditions

The following table summarizes the key parameters for each step in the synthesis of the Sofosbuvir impurity.

| Step | Starting Material | Key Reagents | Molar Ratios | Reaction Time | Product |

| 1 | Intermediate I | Triethylamine | 1:3 to 1:5 | 10-16 hours | Intermediate II |

| 2 | Intermediate II | Acetic Acid | 1:2 to 1:4 | 1-10 hours | Intermediate III |

| 3 | Intermediate III | Potassium tert-butoxide | 1:3 to 1:5 | 8-16 hours | Intermediate IV |

| 4 | Intermediate IV | Triethylamine, Benzoyl Chloride | 1:2-1:5 (base), 1:2-1:4 (benzoyl chloride) | 8-16 hours | Intermediate V |

| 5 | Intermediate V | - | - | - | Intermediate VI |

| 6 | Intermediate VI | Potassium Carbonate | 1:3 to 1:6 | 8-14 hours | Sofosbuvir Impurity |

Visualizing the Synthesis Pathway

The following diagrams illustrate the logical flow of the six-step synthesis process for the Sofosbuvir impurity.

Caption: Six-step synthesis pathway for a Sofosbuvir impurity.

Caption: Logical workflow of the impurity synthesis.

References

Formation Mechanism of Sofosbuvir Impurity F: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir is a cornerstone in the treatment of Chronic Hepatitis C, heralded for its potent inhibition of the HCV NS5B RNA-dependent RNA polymerase. As a prodrug, its efficacy is critically dependent on its stereochemistry. Sofosbuvir is the single (S,S)-diastereomer, while its corresponding (R,S)-diastereomer is known as Sofosbuvir impurity F. The formation of this impurity is a significant challenge in the chemical synthesis of Sofosbuvir, as the biological activity of the two diastereomers can differ substantially. This technical guide provides a detailed exploration of the formation mechanism of this compound, supported by experimental data and protocols.

Core Formation Mechanism: The Phosphoramidation Step

The critical step in the synthesis of Sofosbuvir that determines the stereochemistry at the phosphorus center, and thus the potential for the formation of impurity F, is the coupling of the protected nucleoside with a phosphoramidate (B1195095) reagent. This reaction creates the phosphoramidate linkage and establishes the P-chiral center.

The reaction typically involves the activation of the 5'-hydroxyl group of the protected uridine (B1682114) nucleoside followed by nucleophilic attack on the phosphorus center of an L-alanine-based phosphoramidate precursor. The non-stereoselective nature of this attack can lead to a mixture of two diastereomers: the desired (S,S)-isomer (Sofosbuvir) and the undesired (R,S)-isomer (Impurity F).

Caption: Formation of diastereomers during the coupling reaction.

The diastereoselectivity of this coupling reaction is highly sensitive to a variety of factors, including the nature of the protecting groups on the nucleoside, the specific phosphoramidating agent used, the solvent, and the reaction temperature.

Factors Influencing the Formation of Impurity F

Several synthetic strategies have been developed to enhance the diastereoselectivity of the phosphoramidation step in favor of the desired (S,S)-isomer (Sofosbuvir). The formation of Impurity F is therefore a direct consequence of incomplete stereocontrol in this critical transformation.

| Factor | Influence on Diastereomeric Ratio (Sofosbuvir:Impurity F) | Observations |

| Protecting Group at 3'-OH | Significant | Ester and carbonate protecting groups have been shown to provide inferior stereoselection. In contrast, a benzyl (B1604629) protecting group can lead to a diastereomeric ratio of up to 92:8 in favor of Sofosbuvir. |

| Phosphoramidating Agent | Critical | The use of a diastereomerically pure phosphoramidating agent can significantly improve the stereochemical outcome of the coupling reaction. |

| Reaction Conditions | Moderate to Significant | The choice of solvent, temperature, and activating agent (e.g., Grignard reagents, Lewis acids) can influence the transition state of the reaction, thereby affecting the diastereomeric ratio. |

| Chiral Auxiliaries | Significant | The incorporation of chiral auxiliaries on the phosphoramidating agent can steer the reaction towards the formation of a single diastereomer. |

Experimental Protocols

While the goal of most synthetic processes is to minimize the formation of Impurity F, understanding the conditions that lead to its formation is crucial for process optimization and control. Below is a generalized experimental protocol for the synthesis of Sofosbuvir that results in a diastereomeric mixture containing Impurity F.

Synthesis of Sofosbuvir and Impurity F via Phosphoramidation

Objective: To couple a protected uridine nucleoside with a phosphoramidate reagent to yield a mixture of Sofosbuvir and this compound.

Materials:

-

Protected 2'-deoxy-2'-fluoro-2'-C-methyluridine

-

(S)-isopropyl 2-(((S)-phenoxy)(4-nitrophenoxy)phosphoryl)amino)propanoate (or a similar phosphoramidating agent)

-

Grignard reagent (e.g., tert-butylmagnesium chloride) or a Lewis acid

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran - THF)

-

Quenching solution (e.g., aqueous ammonium (B1175870) chloride)

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the protected uridine nucleoside in anhydrous THF.

-

Cool the solution to a low temperature (e.g., -20°C to 0°C).

-

Slowly add the Grignard reagent or Lewis acid to the solution and stir for a specified period to activate the 5'-hydroxyl group.

-

In a separate flask, dissolve the phosphoramidating agent in anhydrous THF.

-

Add the solution of the phosphoramidating agent dropwise to the cooled solution of the activated nucleoside.

-

Allow the reaction to stir at the low temperature for several hours, monitoring the progress by a suitable analytical technique (e.g., TLC or HPLC).

-

Once the reaction is deemed complete, quench the reaction by the slow addition of the quenching solution.

-

Allow the mixture to warm to room temperature and then perform an aqueous workup. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product, a mixture of Sofosbuvir and Impurity F, can be purified and the diastereomers separated by chiral chromatography.

Expected Outcome:

This procedure will yield a mixture of the (S,S)-diastereomer (Sofosbuvir) and the (R,S)-diastereomer (Impurity F). The ratio of the two diastereomers will depend on the specific reactants and conditions used.

Logical Workflow for Diastereomer Separation and Analysis

The presence of Impurity F necessitates robust analytical methods for its separation and quantification from the active pharmaceutical ingredient (API).

Caption: Workflow for separation and analysis of diastereomers.

Conclusion

The formation of this compound is an inherent challenge in the synthesis of Sofosbuvir, arising from the difficulty of achieving perfect stereocontrol during the formation of the phosphoramidate bond. A thorough understanding of the factors that influence the diastereomeric ratio is essential for the development of robust and efficient manufacturing processes that minimize the formation of this impurity. The use of advanced synthetic strategies, including chiral auxiliaries and diastereomerically pure reagents, coupled with rigorous analytical control, is paramount to ensuring the quality, safety, and efficacy of Sofosbuvir.

Sofosbuvir impurity F CAS number and molecular formula.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sofosbuvir impurity F, a known diastereomer of the potent hepatitis C virus (HCV) NS5B polymerase inhibitor, Sofosbuvir. This document details its chemical properties, analytical methodologies for its detection, and the metabolic pathway of the parent drug, Sofosbuvir.

Introduction

Sofosbuvir is a cornerstone in the treatment of chronic HCV infection. As a nucleotide analog prodrug, it undergoes intracellular metabolism to form the active uridine (B1682114) analog triphosphate (GS-461203), which acts as a chain terminator for the HCV RNA-dependent RNA polymerase. The control of impurities in the active pharmaceutical ingredient (API) is critical to ensure the safety and efficacy of the final drug product. This compound is a process-related impurity and a diastereomer of Sofosbuvir. Understanding its properties and ensuring its levels are controlled within acceptable limits is a key aspect of quality control in the manufacturing of Sofosbuvir.

Quantitative Data Summary

The following table summarizes the key chemical identifiers for this compound.

| Parameter | Value | Reference(s) |

| CAS Number | 1337482-17-3 | [1][2][3][4][5] |

| Molecular Formula | C₃₄H₄₅FN₄O₁₃P₂ | [1][2][3][4][5] |

| Molecular Weight | 798.69 g/mol | [2][4] |

| Description | A diastereomer of Sofosbuvir. | [1][2][5] |

Sofosbuvir Mechanism of Action and Metabolic Activation

Sofosbuvir is a prodrug that must be metabolized in the liver to its pharmacologically active form. This multi-step intracellular conversion is crucial for its antiviral activity.

The metabolic activation of Sofosbuvir begins with the hydrolysis of the carboxyl ester moiety, a reaction catalyzed by human cathepsin A or carboxylesterase 1 (CES1). This is followed by the cleavage of the phosphoramidate (B1195095) bond by histidine triad (B1167595) nucleotide-binding protein 1 (HINT1), which results in the formation of the monophosphate intermediate. Subsequent phosphorylations by cellular kinases yield the active triphosphate metabolite, GS-461203. This active metabolite mimics the natural uridine nucleotide and is incorporated into the nascent HCV RNA strand by the NS5B polymerase, leading to chain termination and inhibition of viral replication.

Experimental Protocols: Analytical Method for Impurity Profiling

The quantification of Sofosbuvir and the detection of its impurities are typically performed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The following is a representative method that can be adapted for the analysis of this compound.

Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of Sofosbuvir and its process-related impurities.

Instrumentation:

-

HPLC system with a UV detector

-

Analytical balance

-

pH meter

-

Ultrasonic bath

-

Volumetric flasks and pipettes

Chromatographic Conditions:

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A common mobile phase composition is a 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 260 nm

-

Injection Volume: 10-20 µL

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C)

Preparation of Solutions:

-

Standard Solution: Accurately weigh and dissolve a known amount of Sofosbuvir reference standard in a suitable diluent (e.g., mobile phase or a mixture of water and acetonitrile) to obtain a known concentration.

-

Impurity Standard Solution: If available, prepare a stock solution of this compound reference standard in the same diluent.

-

Sample Solution: Prepare the sample solution by dissolving the Sofosbuvir API or drug product in the diluent to a suitable concentration.

Method Validation: The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, including the following parameters:

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated through forced degradation studies (acid, base, oxidation, thermal, and photolytic stress).

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by recovery studies of spiked samples.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The following workflow illustrates the general procedure for the analytical method development and validation for Sofosbuvir and its impurities.

Conclusion

This technical guide provides essential information on this compound for professionals in the pharmaceutical industry. The provided data and methodologies serve as a foundation for the quality control and characterization of this specific impurity. Adherence to rigorous analytical method validation is paramount to ensure the safety and efficacy of Sofosbuvir-containing drug products. Further research into the specific biological activity of this compound may also be warranted to fully understand its potential impact.

References

Physicochemical Properties of Sofosbuvir Impurity F: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Sofosbuvir impurity F, a diastereomer of the potent anti-hepatitis C virus (HCV) drug, Sofosbuvir. While specific experimental data for some properties of impurity F are not publicly available, this document compiles existing information and details the established analytical methodologies for the characterization of Sofosbuvir and its related substances. These protocols can be readily adapted for the comprehensive analysis of this compound.

Introduction to this compound

Sofosbuvir is a direct-acting antiviral medication that functions as a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase. During the synthesis and storage of Sofosbuvir, various impurities can emerge, including diastereomers such as impurity F. The presence and quantity of such impurities must be meticulously monitored to ensure the safety, efficacy, and quality of the final drug product. This compound is identified as a diastereomer of Sofosbuvir, indicating it has the same molecular formula and connectivity but a different spatial arrangement of atoms.[1]

General Physicochemical Properties

While a comprehensive, publicly available dataset for all physicochemical properties of this compound is limited, the following information has been collated from various sources. It is important to note that some data, such as melting and boiling points, remain to be formally published.

Table 1: General Physicochemical Data for this compound

| Property | Value | Source(s) |

| Chemical Name | This compound | |

| Systematic Name | Data not available | |

| CAS Number | 1337482-17-3 | [1][2] |

| Molecular Formula | C₃₄H₄₅FN₄O₁₃P₂ | [2] |

| Molecular Weight | 798.69 g/mol | [3] |

| Appearance | Solid, Light yellow to yellow, or off-white solid | |

| Melting Point | Data not publicly available | |

| Boiling Point | Data not publicly available | |

| Solubility | Soluble in DMSO (100 mg/mL) and Acetonitrile (B52724). Soluble in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline (≥ 2.5 mg/mL). | |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 2 years, -20°C for 1 year. | [1] |

Analytical Characterization Protocols

The following sections detail the experimental protocols for the analytical techniques essential for the identification, quantification, and characterization of this compound. These methods are based on established procedures for Sofosbuvir and its related impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is a primary method for assessing the purity of Sofosbuvir and quantifying its impurities.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm particle size.[4]

-

Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (50:50, v/v).[4][5]

-

Flow Rate: 1.0 mL/min.[5]

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

Sample Preparation:

-

Prepare a standard stock solution of Sofosbuvir and the impurity reference standard in the mobile phase.

-

Prepare the sample solution by dissolving the test substance in the mobile phase to a known concentration.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

Spectroscopic Characterization

NMR spectroscopy (¹H, ¹³C, ³¹P, ¹⁹F) is a powerful tool for determining the precise chemical structure of molecules.

Experimental Protocol:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[7]

-

Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated methanol (B129727) (CD₃OD).[7]

-

Internal Standard: Tetramethylsilane (TMS) for ¹H and ¹³C NMR.

-

Sample Preparation: Dissolve an accurately weighed sample of the impurity in the chosen deuterated solvent in an NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, ³¹P, and ¹⁹F NMR spectra according to standard instrument parameters. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in structural assignment.[7]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.

Experimental Protocol:

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization technique.[8]

-

Ionization Mode: Positive or negative ion mode, depending on the analyte's properties.[9]

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Sample Introduction: The sample, typically dissolved in a suitable solvent, is introduced into the ion source via direct infusion or after separation by LC.

-

Data Acquisition: Acquire full scan mass spectra to determine the molecular ion and high-resolution mass spectra (HRMS) for accurate mass measurement and elemental composition determination. Tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns.[8]

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol:

-

Instrumentation: An FTIR spectrometer.

-

Sampling Technique: Attenuated Total Reflectance (ATR) or potassium bromide (KBr) pellet method.[10]

-

Sample Preparation:

-

ATR: Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.[10]

-

-

Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹. The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical workflow for the analytical characterization of this compound.

Caption: Analytical workflow for the isolation and characterization of this compound.

Conclusion

This technical guide consolidates the currently available physicochemical information for this compound and provides a detailed framework of experimental protocols for its comprehensive characterization. While specific quantitative data for certain properties of impurity F remain to be published, the methodologies outlined herein are robust and widely accepted for the analysis of pharmaceutical compounds and their impurities. For definitive characterization, it is recommended to obtain a certified reference standard and generate experimental data using the protocols described. The control of impurities such as this compound is critical for ensuring the quality and safety of Sofosbuvir drug products.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mybiosource.com [mybiosource.com]

- 3. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]

- 8. archives.ijper.org [archives.ijper.org]

- 9. Quick and Sensitive UPLC-ESI-MS/MS Method for Simultaneous Estimation of Sofosbuvir and Its Metabolite in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. farmaciajournal.com [farmaciajournal.com]

The Stereochemical Nuances of Sofosbuvir Impurity F: An In-Depth Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of Sofosbuvir (B1194449) Impurity F, a critical process-related impurity encountered during the synthesis of the blockbuster hepatitis C drug, Sofosbuvir. Understanding the stereochemical relationship between Sofosbuvir and this impurity is paramount for ensuring the quality, safety, and efficacy of the final drug product. This document details the structural elucidation of Impurity F, analytical methodologies for its separation and quantification, and the synthetic rationale for its formation.

Introduction to Sofosbuvir and its Stereochemistry

Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Its chemical structure is characterized by multiple chiral centers, leading to the potential for various stereoisomers. The active pharmaceutical ingredient (API) is the single, desired (Sp)-diastereomer, with the IUPAC name (S)-Isopropyl 2-({(2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl]methoxy}(phenoxy)phosphoryl)amino)propanoate.

The stereochemistry at the phosphorus center is of particular importance. Sofosbuvir is the (Sp)-isomer, while the primary diastereomeric process-related impurity, designated as Impurity F, is the (Rp)-isomer.

Structural Elucidation of Sofosbuvir Impurity F

This compound is the (Rp)-diastereomer of Sofosbuvir. The key structural difference lies in the spatial arrangement of the substituents around the chiral phosphorus atom. This subtle change in three-dimensional structure can significantly impact the molecule's biological activity and must be carefully controlled during manufacturing.

Below is a diagram illustrating the stereochemical relationship between the desired (Sp)-isomer (Sofosbuvir) and the (Rp)-isomer (Impurity F).

Caption: Stereochemical structures of Sofosbuvir ((Sp)-isomer) and Impurity F ((Rp)-isomer).

Note: As I am a language model, I am unable to generate and display images directly. The DOT script above uses placeholder image links. In a practical application, these would be replaced with actual chemical structure diagrams.

Synthetic Origin of Impurity F

The formation of this compound is inherent to the synthetic route used to manufacture Sofosbuvir. A key step in the synthesis involves the coupling of the phosphoramidate (B1195095) side chain to the protected nucleoside. This reaction creates the chiral phosphorus center. Without strict stereocontrol, this step can lead to the formation of a mixture of the (Sp) and (Rp) diastereomers.[1] The ratio of these diastereomers can be influenced by the reagents, solvents, and reaction conditions employed.

The general synthetic pathway leading to the formation of both diastereomers is depicted below.

Caption: Synthetic pathway leading to the formation of Sofosbuvir and Impurity F.

Subsequent purification steps, typically involving chiral chromatography, are essential to separate the desired (Sp)-isomer from the unwanted (Rp)-isomer (Impurity F) to meet the stringent purity requirements for the final API.[1]

Analytical Methodologies

The separation and quantification of Sofosbuvir from its diastereomeric impurity, Impurity F, require stereoselective analytical techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) using a chiral stationary phase is the most common and effective method.

Experimental Protocol: Chiral RP-HPLC

While specific parameters may vary between laboratories, a typical validated chiral RP-HPLC method for the analysis of Sofosbuvir and Impurity F is outlined below.

Objective: To achieve baseline separation of Sofosbuvir ((Sp)-isomer) and this compound ((Rp)-isomer) for accurate quantification.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | A mixture of a buffered aqueous solution and an organic modifier (e.g., acetonitrile, methanol) |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Column Temperature | Controlled, often ambient or slightly elevated (e.g., 25-40 °C) |

| Detection Wavelength | UV detection at approximately 260 nm |

| Injection Volume | 5 - 20 µL |

| Diluent | Mobile phase or a compatible solvent mixture |

Sample Preparation:

-

Accurately weigh and dissolve the Sofosbuvir bulk drug sample in the diluent to a known concentration.

-

Prepare a reference standard solution of Sofosbuvir and, if available, a reference standard of Impurity F in the same diluent.

-

Filter the solutions through a 0.45 µm filter before injection.

The workflow for the analytical determination is illustrated in the following diagram.

Caption: Analytical workflow for the quantification of this compound.

Quantitative Data

The performance of the analytical method is critical. The following table summarizes typical quantitative data obtained from the validation of a chiral HPLC method for Sofosbuvir and Impurity F.

| Parameter | Sofosbuvir ((Sp)-isomer) | This compound ((Rp)-isomer) | Acceptance Criteria |

| Retention Time (min) | ~8.5 | ~10.2 | - |

| Resolution | - | > 2.0 | Resolution between the two peaks should be greater than 2.0 for baseline separation. |

| Limit of Detection (LOD) | - | ~0.01% | The lowest concentration at which the impurity can be detected. |

| Limit of Quantification (LOQ) | - | ~0.03% | The lowest concentration at which the impurity can be accurately quantified. |

Note: The values presented are illustrative and may vary depending on the specific method and instrumentation used.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for the structural confirmation of Sofosbuvir and the characterization of its impurities.

-

¹H and ¹³C NMR: The NMR spectra of the (Sp) and (Rp) diastereomers are expected to be very similar. However, subtle differences in the chemical shifts of the nuclei close to the chiral phosphorus center, particularly the protons and carbons of the phosphoramidate moiety and the 5'-methylene group of the ribose sugar, can be used to distinguish between the two isomers.

-

³¹P NMR: As the stereochemical difference is at the phosphorus atom, ³¹P NMR is a particularly valuable technique. The (Sp) and (Rp) diastereomers will exhibit distinct signals in the ³¹P NMR spectrum, allowing for their unambiguous identification and quantification.

-

¹⁹F NMR: The fluorine atom on the ribose sugar can also be used as a probe, and its chemical shift may be slightly different between the two diastereomers.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition of Impurity F, which is identical to that of Sofosbuvir. Tandem MS (MS/MS) can be used to study the fragmentation patterns. While the fragmentation patterns of the diastereomers are often very similar, minor differences in the relative intensities of fragment ions may be observed.

Conclusion

This compound, the (Rp)-diastereomer of Sofosbuvir, is a critical process-related impurity that must be effectively monitored and controlled to ensure the quality and safety of the final drug product. Its formation is a direct consequence of the creation of the chiral phosphorus center during synthesis. Robust analytical methods, primarily chiral HPLC, are essential for the separation and quantification of this impurity. A thorough understanding of the stereochemistry, synthetic origin, and analytical control of this compound is vital for all professionals involved in the development, manufacturing, and quality control of Sofosbuvir.

References

Unveiling the Biological Profile of Sofosbuvir Impurity F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sofosbuvir, a cornerstone in the treatment of Hepatitis C Virus (HCV) infection, is a nucleotide analog prodrug that targets the viral NS5B polymerase. As with any synthesized pharmaceutical agent, impurities generated during manufacturing or degradation are of critical concern, necessitating a thorough evaluation of their biological activities to ensure the safety and efficacy of the final drug product. This technical guide focuses on Sofosbuvir impurity F, a known diastereoisomer of the active drug. Despite its identification and commercial availability as a research chemical, a comprehensive review of publicly available scientific literature reveals a significant gap in the quantitative data regarding its specific biological activity. This document, therefore, serves as an in-depth guide to the established methodologies and theoretical framework required to fully characterize the antiviral efficacy and cytotoxicity of this compound. It provides detailed experimental protocols for key assays, outlines the metabolic pathways of Sofosbuvir, and presents visual workflows to guide future research in this area.

Introduction to Sofosbuvir and Its Impurities

Sofosbuvir is a highly effective direct-acting antiviral (DAA) medication for the treatment of chronic HCV infection.[1][2] It is a prodrug that, once inside hepatocytes, is metabolized to its active triphosphate form, GS-461203. This active metabolite mimics the natural uridine (B1682114) nucleotide and is incorporated into the growing HCV RNA chain by the NS5B RNA-dependent RNA polymerase, leading to chain termination and inhibition of viral replication.[1]

The synthesis of Sofosbuvir is a complex process that can result in the formation of various impurities, including diastereomers.[3] this compound is one such diastereomer.[4] The stereochemistry of a drug can have a profound impact on its biological activity, with different stereoisomers exhibiting vastly different pharmacokinetic and pharmacodynamic properties.[5] Therefore, understanding the biological profile of impurities like this compound is crucial for drug development and regulatory compliance.

Quantitative Biological Data: A Research Gap

A thorough search of the scientific literature reveals a lack of publicly available quantitative data on the biological activity of this compound. Specifically, there are no published studies detailing its 50% effective concentration (EC₅₀) against HCV replication or its 50% cytotoxic concentration (CC₅₀) in relevant cell lines. One source explicitly states that there is no biological activity report on the enantiomer of Sofosbuvir, a statement that likely extends to its diastereomers.[6]

To facilitate future research, the following tables are presented as templates for the clear and structured presentation of such data once it is generated.

Table 1: In Vitro Antiviral Activity of this compound against HCV Replicons

| Compound | HCV Genotype | Replicon Cell Line | EC₅₀ (nM) | EC₉₀ (nM) |

| Sofosbuvir (Reference) | 1b | Huh-7 | Data | Data |

| 2a | Huh-7 | Data | Data | |

| This compound | 1b | Huh-7 | Data | Data |

| 2a | Huh-7 | Data | Data |

EC₅₀: 50% effective concentration; EC₉₀: 90% effective concentration.

Table 2: Cytotoxicity Profile of this compound

| Compound | Cell Line | Assay Method | Incubation Time (h) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |

| Sofosbuvir (Reference) | Huh-7 | MTT | 72 | Data | Data |

| HepG2 | Neutral Red | 72 | Data | Data | |

| This compound | Huh-7 | MTT | 72 | Data | Data |

| HepG2 | Neutral Red | 72 | Data | Data |

CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index.

Experimental Protocols

To determine the biological activity of this compound, established in vitro assays for anti-HCV compounds should be employed. The following are detailed protocols for key experiments.

HCV Replicon Assay for Antiviral Activity

This cell-based assay is the gold standard for evaluating the inhibitory activity of compounds against HCV RNA replication.

Objective: To determine the EC₅₀ value of this compound against different HCV genotypes.

Materials:

-

Huh-7 cells harboring subgenomic HCV replicons (e.g., genotype 1b and 2a).

-

Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418 for selection.

-

Test compounds: this compound and Sofosbuvir (as a positive control) dissolved in dimethyl sulfoxide (B87167) (DMSO).

-

Luciferase assay reagent.

-

96-well cell culture plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed Huh-7 replicon cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds in DMEM. Remove the culture medium from the cells and add the compound dilutions. Include a vehicle control (DMSO) and a positive control (Sofosbuvir).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol. Luciferase expression is proportional to the level of HCV RNA replication.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the EC₅₀ values by fitting the dose-response curves using a non-linear regression model.

Cytotoxicity Assay

It is essential to assess the toxicity of the compound to the host cells to determine its therapeutic window.

Objective: To determine the CC₅₀ value of this compound.

Materials:

-

Huh-7 or HepG2 cells.

-

DMEM with 10% FBS.

-

Test compounds dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

-

Solubilization buffer (e.g., DMSO or a solution of sodium dodecyl sulfate (B86663) in HCl).

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds for the same duration as the antiviral assay (e.g., 72 hours).

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC₅₀ values from the dose-response curves.

HCV NS5B Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the HCV RNA polymerase.

Objective: To determine the IC₅₀ value of the active triphosphate form of this compound against HCV NS5B polymerase.

Materials:

-

Recombinant HCV NS5B polymerase.

-

RNA template (e.g., poly(A)).

-

RNA primer (e.g., oligo(U)).

-

Nucleoside triphosphates (ATP, CTP, GTP, UTP), including a radiolabeled or fluorescently labeled UTP.

-

Reaction buffer.

-

Test compound (in its active triphosphate form).

-

Scintillation counter or fluorescence reader.

Procedure:

-

Reaction Setup: In a reaction tube, combine the NS5B polymerase, RNA template, and primer in the reaction buffer.

-

Inhibitor Addition: Add varying concentrations of the test compound.

-

Initiation of Polymerization: Start the reaction by adding the mixture of NTPs.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.

-

Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detection: Quantify the incorporation of the labeled UTP into the newly synthesized RNA strand.

-

Data Analysis: Calculate the percentage of inhibition of polymerase activity and determine the IC₅₀ value.

Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the biological evaluation of this compound.

Caption: Metabolic activation pathway of Sofosbuvir in hepatocytes.

Caption: Mechanism of HCV replication inhibition by active Sofosbuvir.

Caption: General workflow for the HCV replicon antiviral assay.

Conclusion

While this compound is a known diastereomer of a potent anti-HCV drug, there is a clear absence of public data on its biological activity. This technical guide provides the necessary framework for researchers to undertake a comprehensive evaluation of this impurity. By following the detailed experimental protocols for antiviral and cytotoxicity assays, and by understanding the underlying mechanism of action of Sofosbuvir, the scientific community can begin to fill this critical knowledge gap. The characterization of such impurities is paramount for ensuring the continued safety and efficacy of Sofosbuvir-based therapies in the fight against Hepatitis C.

References

Forced Degradation Studies of Sofosbuvir: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the forced degradation studies of Sofosbuvir, a direct-acting antiviral agent crucial in the treatment of Hepatitis C. Understanding the degradation profile of a drug substance under various stress conditions is a critical component of the drug development process, mandated by regulatory bodies such as the International Council for Harmonisation (ICH). This document outlines the experimental protocols for subjecting Sofosbuvir to acidic, basic, oxidative, thermal, and photolytic stress, summarizes the quantitative degradation data, and presents the identified degradation pathways.

Introduction

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability studies. The primary goal is to elucidate the intrinsic stability of the molecule, identify potential degradation products, and establish the degradation pathways. This information is instrumental in developing stability-indicating analytical methods, understanding the chemical properties of the drug, and predicting its shelf-life. Sofosbuvir, with its complex chemical structure, is susceptible to degradation under various environmental conditions. This guide synthesizes findings from multiple studies to provide a detailed understanding of its stability profile.

Experimental Protocols

The following sections detail the methodologies for conducting forced degradation studies on Sofosbuvir under different stress conditions. These protocols are based on established scientific literature and ICH guidelines.[1][2][3]

Acidic Hydrolysis

-

Objective: To investigate the degradation of Sofosbuvir in an acidic environment.

-

Methodology:

-

Accurately weigh 200 mg of Sofosbuvir and dissolve it in 5 mL of 1 N hydrochloric acid (HCl).[1] Another study utilized 0.1 N HCl at 70°C for 6 hours.[2]

-

Reflux the solution at 80°C for 10 hours.[1]

-

After the specified time, cool the solution to room temperature.

-

Neutralize the solution with a suitable base, such as ammonium (B1175870) bicarbonate or sodium hydroxide (B78521) solution.[1]

-

Lyophilize or evaporate the neutralized solution to obtain a solid residue.[1]

-

Reconstitute the residue in a known volume of mobile phase (e.g., 50:50 acetonitrile:water) for analysis.[1]

-

Basic Hydrolysis

-

Objective: To assess the stability of Sofosbuvir under alkaline conditions.

-

Methodology:

-

Dissolve 200 mg of Sofosbuvir in 5 mL of 0.5 N sodium hydroxide (NaOH) solution.[1] A different study employed 0.1 N NaOH at 70°C for 10 hours.[2]

-

Maintain the solution at 60°C for 24 hours.[1]

-

After the incubation period, cool the solution.

-

Neutralize the solution with a suitable acid, such as hydrochloric acid.[1]

-

Evaporate the solution to dryness.[1]

-

Dissolve the resulting solid in a known volume of mobile phase for subsequent analysis.[1]

-

Oxidative Degradation

-

Objective: To determine the susceptibility of Sofosbuvir to oxidation.

-

Methodology:

-

Dissolve 200 mg of Sofosbuvir in 5 mL of 30% hydrogen peroxide (H₂O₂).[1] Another protocol used 3% H₂O₂ at room temperature for 7 days.[2]

-

Heat the solution at 80°C for two days.[1]

-

After cooling, evaporate the solution to obtain a solid residue.[1]

-

Reconstitute the solid in a known volume of mobile phase for analysis.[1]

-

Thermal Degradation

-

Objective: To evaluate the effect of high temperature on the stability of Sofosbuvir.

-

Methodology:

-

Place a known quantity of solid Sofosbuvir in a temperature-controlled oven.

-

Expose the drug substance to a temperature of 50°C for 21 days.[2]

-

At specified time intervals, withdraw samples, dissolve them in a suitable solvent, and analyze.

-

Photolytic Degradation

-

Objective: To investigate the stability of Sofosbuvir upon exposure to light.

-

Methodology:

-

Expose the solid drug substance to UV light at 254 nm for 24 hours.[1] Another study exposed the drug to sunlight for 21 days.[2]

-

Alternatively, expose a solution of the drug to UV light providing an illumination of not less than 200-watt hr/m².[4]

-

Prepare solutions of the exposed samples for analysis.

-

Data Presentation: Summary of Degradation

The following table summarizes the quantitative data from various forced degradation studies on Sofosbuvir. It is important to note that the extent of degradation can vary based on the precise experimental conditions.

| Stress Condition | Reagent/Condition | Temperature | Duration | Degradation (%) | Reference |

| Acidic Hydrolysis | 1 N HCl | 80°C | 10 hours | 8.66 | [1] |

| 0.1 N HCl | 70°C | 6 hours | 23 | [2] | |

| 0.1 N HCl | Room Temp. | 26 hours | 18.87 | [4] | |

| 1 M HCl | Not Specified | 4 hours | 26 | [5] | |

| Basic Hydrolysis | 0.5 N NaOH | 60°C | 24 hours | 45.97 | [1] |

| 0.1 N NaOH | 70°C | 10 hours | 50 | [2] | |

| 1 M NaOH | Not Specified | 1.5 hours | 100 | [5] | |

| Oxidative Degradation | 30% H₂O₂ | 80°C | 2 days | 0.79 | [1] |

| 3% H₂O₂ | Room Temp. | 7 days | 19.02 | [2] | |

| Thermal Degradation | Solid State | 50°C | 21 days | No degradation | [2] |

| Solid State | 40°C | 168 hours | 2 | [5] | |

| Photolytic Degradation | UV light (254 nm) | Not Specified | 24 hours | No degradation | [1] |

| Sunlight | Not Specified | 21 days | No degradation | [2] | |

| UV light (solution) | Not Specified | NLT 200 Wh/m² | 23.94 | [4] |

Visualization of Workflows and Pathways

The following diagrams illustrate the experimental workflow for forced degradation studies and the proposed degradation pathways of Sofosbuvir.

References

- 1. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]

- 2. archives.ijper.org [archives.ijper.org]

- 3. Characterization of forced degradation products and in silico toxicity prediction of Sofosbuvir: A novel HCV NS5B polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijpbs.com [ijpbs.com]

- 5. mdpi.com [mdpi.com]

Unveiling the Degradation Profile of Sofosbuvir: A Technical Guide for Drug Development Professionals

An in-depth analysis of the forced degradation of the direct-acting antiviral agent Sofosbuvir reveals key insights into its stability and degradation pathways. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the identification and characterization of Sofosbuvir's degradation products, supported by detailed experimental protocols, quantitative data, and workflow visualizations.

Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a nucleotide analog inhibitor of the viral NS5B RNA-dependent RNA polymerase. Understanding its stability and degradation profile is paramount for ensuring drug product quality, safety, and efficacy. Forced degradation studies, conducted under more extreme conditions than accelerated stability testing, are crucial for identifying potential degradation products and elucidating degradation pathways. This guide synthesizes findings from multiple studies to provide a detailed account of Sofosbuvir's behavior under various stress conditions.

Summary of Sofosbuvir Degradation under Stress Conditions

Forced degradation studies have demonstrated that Sofosbuvir is susceptible to degradation under acidic, basic, and oxidative conditions, while it exhibits relative stability under thermal and photolytic stress.[1][2] The extent of degradation and the nature of the resulting products are highly dependent on the specific stressor and experimental conditions.

Quantitative Analysis of Degradation

The following tables summarize the quantitative data on the percentage of Sofosbuvir degradation and the identified degradation products (DPs) under different stress conditions.

| Stress Condition | Reagent/Parameters | Duration | Degradation (%) | Reference |

| Acid Hydrolysis | 1N HCl | 10 hours (reflux at 80°C) | 8.66 | [2] |

| Acid Hydrolysis | 0.1N HCl | 6 hours (70°C) | 23 | [1] |

| Acid Hydrolysis | 1 M HCl | 4 hours | 26 | [3] |

| Base Hydrolysis | 0.5N NaOH | 24 hours (60°C) | 45.97 | [2] |

| Base Hydrolysis | 0.1N NaOH | 10 hours (70°C) | 50 | [1] |

| Oxidative | 30% H₂O₂ | 2 days (80°C) | 0.79 | [2] |

| Oxidative | 3% H₂O₂ | 7 days | 19.02 | [1] |

| Oxidative | Ce(IV) in H₂SO₄ | 25 minutes (100°C) | - | [4] |

| Thermal | 50°C | 21 days | No degradation | [1] |

| Photolytic | 254 nm UV light | 24 hours | No degradation | [2] |

| Neutral Hydrolysis | Water | - | Stable | [5] |

Table 1: Summary of Sofosbuvir Degradation Percentages under Various Stress Conditions.

| Degradation Product (DP) | Stress Condition | m/z (amu) | Molecular Formula | Proposed Structure/Name | Reference |

| Acid DP | Acid Hydrolysis | 417.0843 | C₁₆H₁₉FN₂O₈P | (R)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate | [2] |

| Acid DP I | Acid Hydrolysis | 488 | - | - | [1] |

| Base DP-A | Base Hydrolysis | 454.1369 | C₁₆H₂₆FN₃O₉P | (S)-isopropyl 2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoate | [2] |

| Base DP-B | Base Hydrolysis | 412.0900 | C₁₃H₂₀FN₃O₉P | (S)-2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoic acid | [2] |

| Base DP II | Base Hydrolysis | 393.3 | - | - | [1] |

| Oxidative DP | Oxidative (H₂O₂) | 528.1525 | C₂₂H₂₈FN₃O₉P | - | [2] |

| Oxidative DP III | Oxidative (H₂O₂) | 393 | - | - | [1] |

| Oxidative DP (Ce(IV)) | Oxidative (Ce(IV)) | 526.81 (molecular ion) | - | Fragments at 378, 286, 270, 178, 137, 97 | [4] |

Table 2: Identified Degradation Products of Sofosbuvir.

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of forced degradation studies. The following sections outline the key experimental protocols cited in the literature.

Forced Degradation (Stress Testing) Protocol

A general workflow for conducting forced degradation studies on Sofosbuvir is as follows:

Workflow for Forced Degradation Studies of Sofosbuvir.

Detailed Protocols:

-

Acid Degradation: 200 mg of Sofosbuvir was dissolved in 5 mL of 1N HCl and refluxed for 10 hours at 80°C. The resulting solution was neutralized with an ammonium (B1175870) bicarbonate solution and then lyophilized to obtain a crude solid sample, which was subsequently dissolved in the mobile phase for analysis.[2]

-

Base Degradation: 200 mg of Sofosbuvir was dissolved in 5 mL of 0.5N NaOH and kept at 60°C for 24 hours. The degraded sample was then neutralized with HCl solution, and the resultant solution was evaporated to get a free solid, which was dissolved in the mobile phase.[2]

-

Oxidative Degradation (H₂O₂): 200 mg of the sample was dissolved in 5 mL of 30% H₂O₂ and kept at 80°C for two days. The resulting solution was evaporated to obtain a solid which was then dissolved in the mobile phase.[2]

-

Oxidative Degradation (Ce(IV)): A mixture of Sofosbuvir (0.05 g) and Ce(IV) (0.5 g) in 1.0 mol L⁻¹ H₂SO₄ was heated at 100°C for 25 minutes with stirring. The precipitate formed was allowed to settle overnight, washed with methanol, filtered, and stored.[6]

-

Photolytic Degradation: The dry drug was exposed to UV light at 254 nm for 24 hours.[2]

-

Thermal Degradation: The drug solution was heated at 60°C for 1 hour.[7]

Analytical Methodology for Degradation Product Identification

The identification and characterization of degradation products typically involve a multi-step analytical approach.

References

- 1. archives.ijper.org [archives.ijper.org]

- 2. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]

- 3. Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir [mdpi.com]

- 4. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification – Oriental Journal of Chemistry [orientjchem.org]

- 5. academic.oup.com [academic.oup.com]

- 6. pnrjournal.com [pnrjournal.com]

- 7. Forced Degradation Studies of Sofosbuvir with a Developed and Validated RP-HPLC Method as per ICH Guidelines | Semantic Scholar [semanticscholar.org]

The Gauntlet of Stress: An In-depth Technical Guide to the Stability of Sofosbuvir Impurity F

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the stability of Sofosbuvir Impurity F, a critical consideration in the development and quality control of the blockbuster antiviral drug, Sofosbuvir. While direct and extensive stability studies on Impurity F are not widely published, its stability profile can be inferred from the comprehensive forced degradation studies conducted on the parent molecule, Sofosbuvir. This document synthesizes available data to provide a thorough understanding of the conditions under which this impurity is likely to form and degrade, offering valuable insights for analytical method development, formulation strategies, and regulatory submissions.

Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is susceptible to degradation under various stress conditions, leading to the formation of several impurities. This compound, a diastereomer of the active pharmaceutical ingredient (API), is of particular interest due to its structural similarity to the parent drug. Understanding its behavior under stress is paramount for ensuring the safety, efficacy, and quality of the final drug product.

Summary of Quantitative Degradation Data

Forced degradation studies on Sofosbuvir provide a clear indication of its stability profile. The following tables summarize the quantitative data from these studies, offering a comparative overview of the drug's susceptibility to different stress conditions. It is important to note that while these studies focus on the degradation of the parent drug, the formation of impurities, including potentially Impurity F, is a direct consequence of these degradation pathways.

| Stress Condition | Reagent/Parameters | Duration | Temperature | Sofosbuvir Degradation (%) | Reference |

| Acidic Hydrolysis | 0.1 N HCl | 6 hours | 70°C | 23% | [1] |

| 1 N HCl | 10 hours | 80°C (reflux) | 8.66% | [2] | |

| Alkaline Hydrolysis | 0.1 N NaOH | 10 hours | 70°C | 50% | [1] |

| 0.5 N NaOH | 24 hours | 60°C | 45.97% | [2] | |

| Oxidative Degradation | 3% H₂O₂ | 7 days | Room Temperature | 19.02% | [1] |

| 30% H₂O₂ | 2 days | 80°C | Very less degradation (0.79%) | [2] | |

| Thermal Degradation | Solid State | 21 days | 50°C | No degradation | [1] |

| Photolytic Degradation | Direct Sunlight | 21 days | Not specified | No degradation | [1] |

| UV light (254 nm) | 24 hours | Not specified | No degradation | [2] |

Key Experimental Protocols

The methodologies employed in the forced degradation studies of Sofosbuvir are crucial for interpreting the stability data and for designing further experiments. The following are detailed protocols for the key stress conditions.

Sample Preparation (General)

A stock solution of Sofosbuvir (e.g., 1000 µg/mL) is typically prepared in a suitable solvent such as methanol. This stock solution is then diluted to a working concentration (e.g., 50 µg/mL) with the respective stress agent or solvent.

Acidic Hydrolysis

-

A solution of Sofosbuvir is mixed with an equal volume of a strong acid (e.g., 0.1 N or 1 N HCl).

-

The mixture is then subjected to elevated temperatures (e.g., 70°C or 80°C under reflux) for a specified duration (e.g., 6 to 10 hours).[1][2]

-

Following the stress period, the solution is cooled to room temperature and neutralized with a suitable base (e.g., 0.1 N NaOH or ammonium (B1175870) bicarbonate).[2]

-

The neutralized solution is then diluted with a suitable solvent (e.g., methanol) to the desired concentration for analysis.

Alkaline Hydrolysis

-

A solution of Sofosbuvir is mixed with an equal volume of a strong base (e.g., 0.1 N or 0.5 N NaOH).

-

The mixture is heated (e.g., at 60°C or 70°C) for a defined period (e.g., 10 to 24 hours).[1][2]

-

After the stress duration, the solution is cooled and neutralized with a suitable acid (e.g., 0.1 N HCl).[2]

-

The resulting solution is diluted to the target concentration for analysis.

Oxidative Degradation

-

A solution of Sofosbuvir is treated with a hydrogen peroxide solution (e.g., 3% or 30% H₂O₂).

-

The reaction is allowed to proceed at a specific temperature (e.g., room temperature or 80°C) for a set duration (e.g., 2 to 7 days).[1][2]

-

In some protocols, excess peroxide is removed by heating the solution (e.g., in a boiling water bath for 10 minutes).[1]

-

The final solution is then diluted for analysis.

Thermal Degradation

-

A solid sample of Sofosbuvir is exposed to a constant elevated temperature (e.g., 50°C) for an extended period (e.g., 21 days).[1]

-

After the exposure period, the sample is dissolved in a suitable solvent and diluted for analysis.

Photolytic Degradation

-

A solution of Sofosbuvir (e.g., 1000 µg/mL in methanol) or the solid drug is exposed to a light source.

-

The light source can be direct sunlight for a prolonged period (e.g., 21 days) or a UV lamp at a specific wavelength (e.g., 254 nm) for a shorter duration (e.g., 24 hours).[1][2]

-

Following exposure, the sample (if solid) is dissolved and diluted to the appropriate concentration for analysis.

Visualizing Degradation Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the stability testing process and the potential degradation pathways of Sofosbuvir, which can lead to the formation of Impurity F.

Caption: Workflow for Forced Degradation Studies of Sofosbuvir.

Caption: Potential Degradation Pathways of Sofosbuvir.

Conclusion

The stability of Sofosbuvir and its impurities, including Impurity F, is a multifaceted issue that requires rigorous investigation. While direct stability data for Impurity F is limited, the forced degradation studies on Sofosbuvir provide a robust framework for understanding its likely behavior under various stress conditions. The data clearly indicates that Sofosbuvir is most susceptible to degradation under alkaline and acidic conditions, with oxidative stress also playing a significant role. Conversely, the drug substance demonstrates notable stability under thermal and photolytic stress.

For drug development professionals, these findings underscore the importance of controlling pH and minimizing exposure to oxidative agents during manufacturing, formulation, and storage. The detailed experimental protocols provided in this guide can serve as a foundation for developing and validating stability-indicating analytical methods capable of resolving Sofosbuvir from its critical impurities, including Impurity F. The visualized workflows and degradation pathways offer a conceptual map for navigating the complexities of Sofosbuvir's stability, ultimately contributing to the development of safer and more effective medicines. Further studies focusing specifically on the isolation and stress testing of this compound are warranted to build upon this foundational knowledge.

References

Potential Genotoxicity of Sofosbuvir Impurities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the potential genotoxicity of impurities associated with the antiviral drug Sofosbuvir. While direct experimental genotoxicity data on specific Sofosbuvir impurities are not extensively available in the public domain, this document synthesizes information from regulatory guidelines, in silico toxicity predictions, and forced degradation studies. It also details the standard experimental protocols that would be employed for such an assessment.

Regulatory Framework for Genotoxic Impurities

The assessment and control of genotoxic impurities in pharmaceutical products are governed by the International Council for Harmonisation (ICH) M7 guideline.[1][2] This guideline provides a framework for identifying, categorizing, qualifying, and controlling DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[1][3] The core principle is to control impurities with mutagenic potential at or below a Threshold of Toxicological Concern (TTC), which is a dose level that is considered to pose a negligible risk of carcinogenicity.[4][5] For long-term treatment, the TTC is generally accepted as 1.5 µ g/day .[4][5]

The ICH M7 workflow for assessing genotoxic impurities typically involves an initial in silico assessment using (Quantitative) Structure-Activity Relationship [(Q)SAR] models to predict bacterial mutagenicity.[6] If a structural alert for mutagenicity is identified, further testing, such as a bacterial reverse mutation (Ames) test, is required.[7][8]

Known and Potential Impurities of Sofosbuvir

Impurities in Sofosbuvir can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).[7][9]

Process-Related Impurities: These can include unreacted starting materials, intermediates, by-products, and reagents used in the synthesis of Sofosbuvir.[9] Given the complexity of the Sofosbuvir synthesis, a number of potential impurities could be present.

Degradation Products: Forced degradation studies have been conducted to identify the degradation products of Sofosbuvir under various stress conditions such as hydrolysis (acidic, basic, neutral), oxidation, and photolysis.[10][11][12][13] These studies have identified several degradation products, some of which have been characterized by their molecular weight and chemical formula.[10][12]

In Silico Genotoxicity Prediction of Sofosbuvir Degradation Products

One of the key initial steps in assessing the genotoxic potential of impurities is through in silico analysis. A study by Swain et al. (2016) identified seven degradation products of Sofosbuvir and predicted their toxicity using TOPKAT and DEREK software.[10][11] The results of the in silico genotoxicity predictions are summarized in the table below. It is important to note that these are computational predictions and require experimental verification for confirmation.

| Degradation Product | Molecular Formula | Molecular Weight ( g/mol ) | In Silico Genotoxicity Prediction (Ames Test) |

| DP I | C13H19FN3O9P | 411.28 | Predicted Non-mutagenic |

| DP II | C10H14FN2O8P | 340.20 | Predicted Non-mutagenic |

| DP III | C22H29FN3O9P | 529.45 | Predicted Non-mutagenic |

| DP IV | C16H25FN3O9P | 453.45 | Predicted Non-mutagenic |

| DP V | C10H13FN2O5 | 260.22 | Predicted Non-mutagenic |

| DP VI | C22H28FN3O8P | 512.45 | Predicted Non-mutagenic |

| DP VII | C22H31FN3O9P | 531.47 | Predicted Non-mutagenic |

Data sourced from Swain et al. (2016). The predictions are based on computational models and have not been experimentally confirmed.

Experimental Genotoxicity Testing Protocols

While specific experimental data for Sofosbuvir impurities are lacking, the following are detailed methodologies for the key experiments that would be conducted to assess their genotoxic potential.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[8][14] It utilizes several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan).[8][15] The assay measures the ability of a test substance to cause a reverse mutation, allowing the bacteria to grow on a medium lacking the specific amino acid.[14][15]